An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 7-methoxybenzofuran-4-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 7-methoxybenzofuran-4-carboxylate
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 7-methoxybenzofuran-4-carboxylate. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This document offers a comprehensive interpretation of the predicted NMR spectra, grounded in the analysis of structurally related compounds and established principles of NMR spectroscopy. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for this class of molecules, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Methyl 7-methoxybenzofuran-4-carboxylate
Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are known to exhibit a broad spectrum of biological activities. The specific molecule, Methyl 7-methoxybenzofuran-4-carboxylate, possesses a unique substitution pattern that is of significant interest in the design of novel therapeutic agents and functional materials. Its structure combines the electron-donating methoxy group at the 7-position with the electron-withdrawing methyl carboxylate group at the 4-position, creating a distinct electronic environment that influences its chemical reactivity and biological interactions. Accurate structural elucidation via NMR spectroscopy is the cornerstone of any research and development involving this compound.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for Methyl 7-methoxybenzofuran-4-carboxylate are summarized in the tables below. These predictions are based on established chemical shift trends for substituted benzofurans and data from analogous compounds.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.85 | d | ~8.5 | 1H | H-5 |
| ~7.68 | d | ~2.2 | 1H | H-2 |
| ~6.95 | d | ~8.5 | 1H | H-6 |
| ~6.88 | d | ~2.2 | 1H | H-3 |
| ~4.00 | s | - | 3H | OCH₃ (ester) |
| ~3.95 | s | - | 3H | OCH₃ (C7) |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C=O (ester) |
| ~155.0 | C-7a |
| ~148.0 | C-7 |
| ~145.5 | C-2 |
| ~129.0 | C-5 |
| ~120.0 | C-3a |
| ~115.5 | C-4 |
| ~110.0 | C-6 |
| ~105.0 | C-3 |
| ~56.0 | OCH₃ (C7) |
| ~52.5 | OCH₃ (ester) |
Spectral Interpretation and Rationale
The assignment of the predicted chemical shifts is based on the electronic effects of the substituents on the benzofuran core.
¹H NMR Spectrum Analysis
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Aromatic Protons (H-5, H-6, H-2, H-3): The protons on the benzene ring (H-5 and H-6) are expected to appear as doublets due to ortho-coupling. H-5, being in closer proximity to the electron-withdrawing carboxylate group, is predicted to be the most downfield of the aromatic protons. Conversely, H-6, being ortho to the electron-donating methoxy group, will be shifted upfield. The furan ring protons, H-2 and H-3, are also expected to be doublets with a smaller coupling constant characteristic of furanoid systems.
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Methoxy and Methyl Ester Protons: The two methoxy groups will appear as sharp singlets. The methyl ester protons are typically found around 3.9-4.0 ppm, while the aromatic methoxy protons are in a similar region, with their exact position influenced by the surrounding electronic environment.
¹³C NMR Spectrum Analysis
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Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm.
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Aromatic and Furanoid Carbons: The chemical shifts of the carbons in the benzofuran ring system are influenced by the substituents. The carbons directly attached to the oxygen atoms (C-7a and C-2) will be significantly downfield. The presence of the methoxy group at C-7 will cause a downfield shift for C-7 and an upfield shift for the ortho carbon (C-6) and para carbon (C-3a) relative to unsubstituted benzofuran. The electron-withdrawing carboxylate group at C-4 will deshield C-4 and the surrounding carbons.
Experimental Protocols for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for Methyl 7-methoxybenzofuran-4-carboxylate, the following protocol is recommended.[1]
Sample Preparation
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Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on solubility and the desired chemical shift dispersion.[2]
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Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the solution.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
NMR Instrument Parameters
The following parameters are recommended for a 500 MHz NMR spectrometer:
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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Number of Scans: 16 to 64, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): 12-16 ppm.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
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Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): 200-240 ppm.
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Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate integration.
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Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Visualization of Key Relationships
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of Methyl 7-methoxybenzofuran-4-carboxylate with the standard IUPAC numbering system used for the interpretation of the NMR spectra.
Caption: Molecular structure of Methyl 7-methoxybenzofuran-4-carboxylate with atom numbering.
NMR Data Analysis Workflow
The following workflow diagram outlines the key steps in acquiring and interpreting the NMR data for structural elucidation.
Caption: Workflow for NMR data acquisition, processing, and analysis.
Conclusion
This technical guide provides a robust framework for understanding the ¹H and ¹³C NMR spectral characteristics of Methyl 7-methoxybenzofuran-4-carboxylate. While the presented data is predictive, it is founded on a thorough analysis of structurally similar compounds and established spectroscopic principles. The detailed interpretation and the standardized experimental protocol herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating accurate structural verification and accelerating the pace of discovery and development.
References
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Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
